molecular formula C13H14O3 B11889003 1-((1aR,7bR)-2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromen-6-yl)ethanone

1-((1aR,7bR)-2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromen-6-yl)ethanone

Cat. No.: B11889003
M. Wt: 218.25 g/mol
InChI Key: HHPHMEFAEUXBAX-VXGBXAGGSA-N
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Description

This compound is a chromene derivative featuring an oxireno (epoxide) ring fused to the chromen core at positions 2 and 3 (oxireno[2,3-c]chromen). The ethanone group is positioned at C6, and two methyl groups are attached to C2 of the oxireno ring.

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

1-[(1aR,7bR)-2,2-dimethyl-1a,7b-dihydrooxireno[2,3-c]chromen-6-yl]ethanone

InChI

InChI=1S/C13H14O3/c1-7(14)8-4-5-10-9(6-8)11-12(15-11)13(2,3)16-10/h4-6,11-12H,1-3H3/t11-,12-/m1/s1

InChI Key

HHPHMEFAEUXBAX-VXGBXAGGSA-N

Isomeric SMILES

CC(=O)C1=CC2=C(C=C1)OC([C@H]3[C@@H]2O3)(C)C

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC(C3C2O3)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-((1aR,7bR)-2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromen-6-yl)ethanone typically involves several steps:

    Synthetic Routes: The preparation often starts with the formation of the chromen backbone, followed by the introduction of the oxireno ring. Specific reagents and catalysts are used to ensure the correct stereochemistry.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to optimize yield and purity. Solvents such as dichloromethane or toluene may be used.

    Industrial Production Methods: On an industrial scale, the synthesis might involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

1-((1aR,7bR)-2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromen-6-yl)ethanone undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxireno ring, leading to the formation of different derivatives.

    Common Reagents and Conditions: Typical reagents include strong acids or bases, and reactions are often conducted at elevated temperatures to facilitate the desired transformations.

    Major Products: The major products depend on the specific reaction conditions but can include various oxidized, reduced, or substituted derivatives.

Scientific Research Applications

1-((1aR,7bR)-2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromen-6-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 1-((1aR,7bR)-2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromen-6-yl)ethanone exerts its effects involves several molecular targets and pathways:

    Molecular Targets: The compound interacts with specific enzymes and receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell growth, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Chromen/Oxireno Scaffolds

Compound A : (1aR,7bR)-2,2-Dimethyl-1a,7b-dihydro-2H-oxireno[2,3-c]chromene-6-carbonitrile (CAS: 114926-03-3)
  • Key Differences: Replaces the ethanone group at C6 with a carbonitrile (-CN) group.
  • Impact: The electron-withdrawing nitrile group may alter reactivity and binding interactions compared to the ethanone moiety.
Compound B : 1-(5-Hydroxy-2,2,8,8-tetramethyl-2H,8H-pyrano[2,3-f]chromen-6-yl)ethanone
  • Key Differences: Features a pyran ring fused at positions 2 and 3 (pyrano[2,3-f]chromen) instead of an oxireno ring. Additional methyl groups at C8 and a hydroxyl group at C3.
  • Single-crystal X-ray data confirm its planar chromen core (mean σ(C–C) = 0.002 Å) .

Chromen Derivatives with Modified Substituents

Compound C : 1-(7-Hydroxy-2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)ethanone (ChemSpider ID: 9119226)
  • Key Differences : Contains a partially saturated 3,4-dihydrochromen ring, reducing aromaticity. A hydroxyl group is present at C5.
  • The hydroxyl group at C7 may improve α-glucosidase inhibitory activity, as seen in phenolic ethanones .
Compound D : 1-(5-Hydroxy-7-methoxy-2,2-dimethyl-2H-chromen-6-yl)ethanone
  • Key Differences: Methoxy group at C7 and hydroxyl group at C4. Lacks the oxireno ring.
  • Impact: Methoxy and hydroxy groups influence electronic density and solubility. Crystallographic data (R factor = 0.059) show a non-planar chromen ring due to steric effects from substituents .
α-Glucosidase Inhibition
  • Hydroxyl-rich ethanones (e.g., 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone) exhibit enhanced α-glucosidase inhibition due to hydrogen bonding with catalytic residues .
Structural Rigidity and Reactivity

Data Table: Key Properties of Compared Compounds

Compound Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₁₃H₁₄O₃ 218.25 C6 ethanone, C2 oxireno methyls Oxireno ring, strained epoxide
Compound A (CAS 114926-03-3) C₁₃H₁₁NO₂ 213.23 C6 nitrile, C2 oxireno methyls Electron-withdrawing nitrile group
Compound B C₁₇H₂₀O₄ 288.34 C5 hydroxyl, C8 methyls, pyran Pyran ring, hydroxyl for H-bonding
Compound C C₁₃H₁₆O₃ 220.27 C7 hydroxyl, dihydrochromen Flexible dihydro core, improved solubility
Compound D C₁₄H₁₆O₄ 248.27 C5 hydroxyl, C7 methoxy Methoxy enhances lipophilicity

Biological Activity

The compound 1-((1aR,7bR)-2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromen-6-yl)ethanone is of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound is characterized by a chromene core with an oxirane moiety and a ketone functional group. The specific stereochemistry (1aR, 7bR) contributes to its unique biological properties.

PropertyValue
Molecular FormulaC14H16O3
Molecular Weight232.28 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Properties

Research indicates that compounds similar to 1-((1aR,7bR)-2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromen-6-yl)ethanone exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of chromene compounds can induce apoptosis in glioma cells by disrupting the cell cycle.

Case Study: Cytotoxic Effects on C6 Glioma Cells

In a recent study, a related compound was shown to have an IC50 value of 5.13 µM against C6 glioma cells, outperforming 5-Fluorouracil (IC50 = 8.34 µM). The mechanism involved significant cell cycle arrest at various phases:

Cell Cycle PhaseInhibition Percentage
G0/G145.1%
S32.9%
G2/M19.5%

This suggests that the compound may be effective in glioma treatment by promoting apoptosis and inhibiting cell proliferation .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. Chromene derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes, suggesting a role in managing inflammatory diseases.

The anti-inflammatory effects are believed to stem from the inhibition of NF-kB signaling pathways and the downregulation of COX-2 expression. These pathways are critical in mediating inflammation and pain responses.

Neuroprotective Effects

Preliminary studies suggest that compounds related to 1-((1aR,7bR)-2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromen-6-yl)ethanone may exhibit neuroprotective properties. This is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Research Findings

In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress-induced apoptosis. The protective mechanism involves the modulation of antioxidant enzyme activities and reduction of reactive oxygen species (ROS) levels.

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